
1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine
Overview
Description
1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a sulfonyl group at position 4, and a piperidine ring attached to the pyrazole ring.
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The resulting intermediate is then reacted with piperidine to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents like amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules and is utilized as a reagent in various organic reactions. Its structural features allow it to participate in diverse chemical transformations such as oxidation and substitution reactions.
Biology
Research has indicated potential biological activities:
- Antimicrobial Activity : Exhibits inhibition against various microbial strains.
- Anti-inflammatory Effects : May interact with enzymes involved in inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest antiproliferative effects against cancer cell lines.
Medicine
Ongoing research aims to explore its therapeutic potential for treating diseases. The compound's mechanism of action may involve interactions with specific molecular targets, enhancing its binding affinity due to the piperidine ring.
Industry
In industrial applications, it is used in developing new materials and as a catalyst in chemical processes. Its unique properties contribute to advancements in material science and catalysis.
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives:
- Anticancer Activity : A study evaluated various pyrazole derivatives for anticancer properties and found significant inhibitory effects on cancer cell proliferation while maintaining low toxicity levels.
- Antibacterial Activity : Investigations highlighted the antibacterial efficacy of sulfonamide derivatives against resistant bacterial strains, indicating potential applications in treating infections caused by multi-drug resistant organisms.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine can be compared to other similar compounds, such as:
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound has an ethyl group instead of a piperidine ring, which may affect its reactivity and applications.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: The presence of a methyl group instead of dimethyl groups can lead to different chemical properties and uses.
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the piperidine ring, which may influence its biological activity and industrial applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring and a sulfonyl group attached to a pyrazole moiety. This compound, with a molecular formula of CHNOS and a molecular weight of approximately 243.33 g/mol, is being investigated for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. These compounds have been shown to inhibit the growth of various microbial strains, making them candidates for further development as therapeutic agents against infections .
Anti-inflammatory Effects
The pyrazole moiety is associated with various pharmacological effects, including anti-inflammatory properties. Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in biological systems .
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of pyrazole sulfonamides exhibit antiproliferative effects against cancer cell lines. For instance, a study reported the synthesis of new pyrazole-4-sulfonamide derivatives and their evaluation for antiproliferative activity against U937 cells, revealing promising results with low cytotoxicity .
The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonyl group may inhibit or activate enzymes and receptors involved in various biochemical pathways. The piperidine ring enhances binding affinity to these targets, contributing to the observed biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine | CHNOS | Different substitution pattern on the pyrazole ring |
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | CHClNOS | Acts as a precursor in synthesis; more reactive due to chlorine |
4-Methylpiperidine hydrochloride | CHN | Lacks the pyrazole moiety; used in different applications |
The structural uniqueness of this compound allows it to exhibit distinct biological properties not observed in other similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives:
- Anticancer Activity : A recent study evaluated various pyrazole derivatives for their anticancer properties and found that some exhibited significant inhibitory effects on cancer cell proliferation while maintaining low toxicity levels .
- Antibacterial Activity : Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against resistant bacterial strains, indicating potential applications in treating infections caused by multi-drug resistant organisms.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine, and how can yield optimization be achieved?
- Methodological Answer :
- Step 1 : Start with the sulfonylation of 3,5-dimethylpyrazole using chlorosulfonic acid, followed by coupling with piperidine derivatives (see IUPAC naming conventions and SMILES in ).
- Step 2 : Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. For example, polar aprotic solvents like DMF enhance sulfonylation efficiency.
- Step 3 : Monitor purity via HPLC (as described in ’s assay protocols ). Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
- Reference : provides the compound’s SMILES and storage conditions (room temperature), critical for handling intermediates .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm sulfonyl-piperidine linkage (e.g., sulfonyl protons at δ 3.1–3.5 ppm; piperidine ring protons at δ 1.5–2.2 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated exact mass: 244.088 g/mol, per ).
- Infrared (IR) Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm) and pyrazole C=N bonds (~1600 cm) .
- Table : Comparison of Characterization Techniques
Technique | Key Peaks/Bands | Application | Reference |
---|---|---|---|
-NMR | δ 3.1–3.5 (sulfonyl) | Linkage confirmation | |
HRMS | m/z 244.088 | Molecular weight | |
IR | 1350–1150 cm | Sulfonyl group |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Step 1 : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map potential reaction pathways (as per ICReDD’s approach in ).
- Step 2 : Simulate sulfonyl group interactions with metal catalysts (e.g., Pd or Cu) to predict cross-coupling efficiency.
- Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying conditions).
- Reference : emphasizes integrating computational and experimental data to reduce trial-and-error cycles .
Q. What experimental approaches resolve contradictions in thermal stability data for sulfonylated piperidine derivatives?
- Methodological Answer :
- Step 1 : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N) to assess decomposition temperatures.
- Step 2 : Compare results with computational predictions (e.g., bond dissociation energies of sulfonyl-piperidine bonds using Gaussian software).
- Step 3 : Cross-reference with structurally analogous compounds (e.g., ’s thermal studies on pyrrolo-pyridinediones ).
- Reference : ’s thermal data on related heterocycles provides a benchmark for analysis .
Q. How can researchers evaluate the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Step 1 : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like kinases or proteases.
- Step 2 : Validate via in vitro assays (e.g., fluorescence-based enzymatic inhibition assays, as in ’s protocols ).
- Step 3 : Optimize pharmacokinetic properties (logP, solubility) using QSAR models.
- Reference : highlights similar piperidine derivatives tested for biological activity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Step 1 : Use continuous-flow reactors to enhance heat/mass transfer (refer to ’s RDF2050112 on reactor design ).
- Step 2 : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring.
- Step 3 : Optimize chiral resolution via crystallization (e.g., using tartaric acid derivatives).
- Reference : ’s classification of reaction fundamentals supports scalable reactor designs .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?
- Methodological Answer :
- Step 1 : Re-examine computational parameters (e.g., solvent effects, basis set selection in DFT).
- Step 2 : Perform sensitivity analysis on experimental variables (e.g., catalyst loading, solvent purity).
- Step 3 : Apply ICReDD’s feedback loop () to iteratively refine models using experimental data .
Q. What statistical methods are suitable for analyzing heterogeneous catalysis data involving this compound?
- Methodological Answer :
- Step 1 : Use multivariate analysis (e.g., PCA or PLS regression) to identify key variables affecting catalytic efficiency.
- Step 2 : Apply Design-Expert® software for response surface methodology (RSM) optimization.
- Step 3 : Validate with ANOVA to ensure model significance (p < 0.05).
- Reference : ’s emphasis on comparative methodologies supports robust statistical frameworks .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLAYSDNYDXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404312 | |
Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91141-46-7 | |
Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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